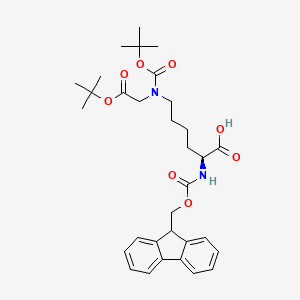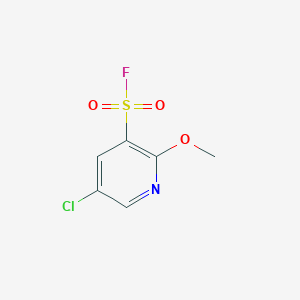
(Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in 2005 by researchers at the University of California, San Francisco, who were studying the role of Rho GTPases in cancer cell migration and invasion. Since then, IPA-3 has been used in a variety of studies to investigate its effects on cellular processes and signaling pathways.
Applications De Recherche Scientifique
Optical Materials and Devices
Acrylonitrile derivatives have been explored for their potential in enhancing nonlinear optical limiting, beneficial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations have shown significant nonlinearity arising from a two-photon absorption process. This indicates their usefulness in photonic or optoelectronic devices (Anandan et al., 2018).
Chemosensors for Metal Ions
Certain acrylonitrile derivatives have been identified as effective chemosensors for metal ions such as mercury(II), offering rapid detection with the naked eye. This application is critical for environmental monitoring and public health, given mercury's toxicity and the need for its detection in various matrices (Pan et al., 2015).
Anticancer Research
Acrylonitrile compounds substituted with heterocycles like triazoles or benzimidazoles have shown promising in vitro cytotoxic potency against various human cancer cell lines. These studies provide a foundation for developing novel anticancer agents, highlighting the importance of structure-activity relationships (SAR) in drug discovery (Sa̧czewski et al., 2004).
Molecular Packing and Intermolecular Interactions
Research on polymorphs of acrylonitrile derivatives has shed light on the crucial role of molecular packing and intermolecular interactions in determining their solid-state properties. These findings are relevant for the development of materials with tailored optical properties, contributing to advancements in material science (Percino et al., 2014).
Catalytic Asymmetric Synthesis
Studies have also focused on the catalytic asymmetric conjugate addition of isocyanoacetate to acrylonitrile derivatives, demonstrating the potential for synthesizing functionalized imines with high enantiomeric excess. This research is significant for organic synthesis, offering pathways to chiral molecules that are valuable in pharmaceuticals and agrochemicals (Del Fiandra et al., 2016).
Propriétés
IUPAC Name |
(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15(2)16-8-10-19(11-9-16)23-13-18(12-22)21-24-20(14-25-21)17-6-4-3-5-7-17/h3-11,13-15,23H,1-2H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHZXAPBZZALBM-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2963814.png)

![Dimethyl[4-(phenylamino)pteridin-2-yl]amine](/img/structure/B2963816.png)


![2-(3-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2963820.png)

![(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2963824.png)
![N-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B2963825.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2963827.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)
![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)